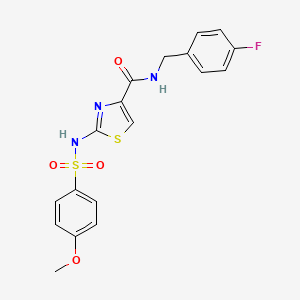
N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O4S2 and its molecular weight is 421.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological properties, including inhibition of specific kinases and modulation of tubulin dynamics.
The compound exhibits significant biological activity primarily through its inhibition of the B-RAFV600E kinase, which is implicated in various cancers. This inhibition occurs at nanomolar concentrations, suggesting a potent interaction with the target enzyme. The thiazole scaffold is crucial for this activity, as it allows for effective binding to the kinase's active site, similar to other clinically approved agents like dabrafenib .
Anticancer Properties
Research indicates that compounds containing the thiazole structure can effectively disrupt microtubule dynamics by binding to the colchicine-binding site on tubulin. This action leads to cell cycle arrest in the G(2)/M phase and promotes apoptosis in cancer cells . Specifically, studies on related thiazole derivatives have shown IC50 values in the low nanomolar range against various cancer cell lines, including melanoma and prostate cancer .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their substituents. For instance, modifications at the 4-position of the aryl ring have been shown to enhance cytotoxicity significantly. The presence of a methoxy group in particular has been associated with improved antiproliferative effects .
Table 1: Biological Activity of this compound
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Melanoma (A375) | 0.124 | Tubulin polymerization inhibition |
| Prostate Cancer (PC-3) | 0.4 - 2.2 | G(2)/M phase arrest |
| Non-Small Cell Lung Cancer (NCI-H522) | 3.81 | Apoptosis induction |
Table 2: Comparison of Thiazole Derivatives
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| N-(4-fluorobenzyl)-...thiazole-4-carboxamide | B-RAFV600E kinase | Nanomolar | Significant inhibitor |
| SMART-H | Tubulin | 0.124 | Overcomes multidrug resistance |
| SMART-F | Tubulin | 0.4 - 2.2 | Similar efficacy to FDA-approved drugs |
Case Study 1: Efficacy in Melanoma Models
In vivo studies demonstrated that thiazole derivatives similar to N-(4-fluorobenzyl)-... exhibited significant tumor growth inhibition in melanoma xenograft models. Treatment with these compounds resulted in tumor volume reductions and enhanced survival rates compared to control groups .
Case Study 2: Overcoming Drug Resistance
A notable feature of these thiazole derivatives is their ability to circumvent P-glycoprotein-mediated drug resistance, which is a common challenge in cancer therapy. The compounds maintained efficacy against multidrug-resistant cell lines, suggesting their potential for clinical application in resistant cancer types .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-18-21-16(11-27-18)17(23)20-10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLADAQQANGQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













